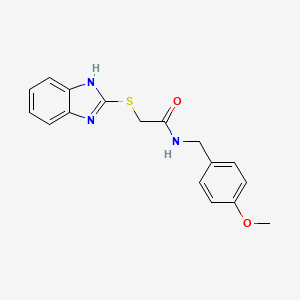

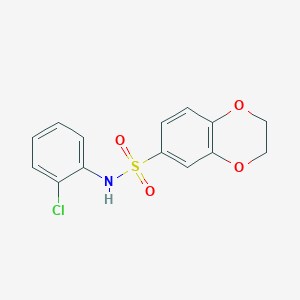

![molecular formula C21H29N3O2 B5523697 3,5,7-三甲基-2-{[4-(四氢-2H-吡喃-4-基)-1-哌嗪基]羰基}-1H-吲哚](/img/structure/B5523697.png)

3,5,7-三甲基-2-{[4-(四氢-2H-吡喃-4-基)-1-哌嗪基]羰基}-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar indole derivatives involves the use of readily available precursors like piperazine-2,5-dione, which is utilized to prepare arylmethylenepiperazine-2,5-diones. These derivatives can further undergo cyclization to form pyrazino[1,2-a]indoles, which can be modified to yield substituted indoles through reactions with lithium aluminium hydride, sodium borohydride, lithium hydroxide monohydrate, and butyl lithium (Akeng’a & Read, 2005). Silicon-directed oxa-Pictet-Spengler cyclizations have been employed to synthesize tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques like X-ray crystallography, which has been used to determine the structure of 1-phenyl-4,8-dioxo-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, showcasing the utility of double Michael reactions followed by cyclization for complex indole synthesis (Tominaga et al., 1997).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, including Diels-Alder reactions, which can extend to intramolecular variants to give cycloalka[e]- and [g]-indoles (Jackson & Moody, 1992). The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been shown to synthesize bisindolyl-p-quinone derivatives through a unique regioselective process (Amani et al., 2012).

科学研究应用

合成化学应用

3,5,7-三甲基-2-{[4-(四氢-2H-吡喃-4-基)-1-哌嗪基]羰基}-1H-吲哚的相关化合物因其合成多功能性和在创建复杂分子结构中的实用性而被广泛研究。例如,硅导向的氧杂-Pictet-Spengler环化反应已被用于从2-(2-三甲基甲硅烷基-1H-吲哚-3-基)-乙醇和各种酮或醛合成四氢-吡喃并[3,4-b]吲哚,展示了一种构建具有潜在生物活性的吲哚类分子的方法 (Zhang et al., 2005)。类似地,3-丁炔-1-醇和2-丙炔-1-醇与亚硝酮的催化氧化芳基化反应生成带有杂环的独特稠合吲哚,突出了吲哚衍生化的催化方法的进展 (Sahani & Liu, 2019)。

药理学应用

对双吲哚衍生物的研究揭示了显著的抗肿瘤活性,一些化合物的效力高于许多先前测试过的吲哚亚甲基-2-吲哚酮。这些研究证明了吲哚衍生物在癌症治疗中的潜力,并强调了合成创新在开发新治疗剂中的重要性 (Andreani et al., 2008)。此外,在取代的吲哚系列中探索血清素5-HT2和多巴胺D-2拮抗剂,发现了具有有希望的神经学应用的化合物,进一步展示了吲哚核心在药物化学中的相关性 (Perregaard et al., 1992)。

属性

IUPAC Name |

[4-(oxan-4-yl)piperazin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-14-12-15(2)19-18(13-14)16(3)20(22-19)21(25)24-8-6-23(7-9-24)17-4-10-26-11-5-17/h12-13,17,22H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUSUFNWUGZLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCN(CC3)C4CCOCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)